Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 2-(4-nitrophenyl)ethyl substituent at the 4-position. The compound’s structure includes a flexible ethyl linker between the piperazine ring and the 4-nitrophenyl group, which distinguishes it from simpler analogs with direct aryl attachments.
Properties
IUPAC Name |
tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-12-10-18(11-13-19)9-8-14-4-6-15(7-5-14)20(22)23/h4-7H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEXASHZNSBASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602012 | |
| Record name | tert-Butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130636-60-1 | |
| Record name | tert-Butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Alkylation
Boc-piperazine’s secondary nitrogen can undergo alkylation with 2-(4-nitrophenyl)ethyl bromide.
Procedure :
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Base Activation : Deprotonate Boc-piperazine with potassium carbonate (K₂CO₃) or sodium hydride (NaH) in acetonitrile or DMF.
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Alkylation : Add 2-(4-nitrophenyl)ethyl bromide (1.1 equiv) and heat at 60–80°C for 12–24 hours.
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Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Challenges :
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Competing Reactions : Over-alkylation at both piperazine nitrogens.
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Electrophile Synthesis : 2-(4-nitrophenyl)ethyl bromide must be pre-synthesized via bromination of 4-nitrophenethyl alcohol using HBr or PBr₃.
Mitsunobu Reaction
For alcohols like 4-nitrophenethyl alcohol, Mitsunobu conditions enable C–N bond formation.
Procedure :
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Reactants : Boc-piperazine (1 equiv), 4-nitrophenethyl alcohol (1.2 equiv), triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF.
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Reaction : Stir at 0°C to room temperature for 12 hours.
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Purification : Column chromatography (ethyl acetate/hexane).
Advantages :
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Avoids harsh alkylation conditions.
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High regioselectivity due to the mechanism of Mitsunobu.
Alternative Route: Reductive Amination
If 4-nitrobenzaldehyde is available, reductive amination offers a two-step pathway:
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Imine Formation : React Boc-piperazine with 4-nitrobenzaldehyde in methanol under reflux.
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Reduction : Add sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium on carbon to reduce the imine to the amine.
Yield Optimization :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Alkylation | 70–85 | >95 | Straightforward, scalable | Requires electrophile synthesis |
| Mitsunobu Reaction | 75–90 | >98 | Regioselective, mild conditions | High cost of reagents |
| Reductive Amination | 65–80 | 90–95 | Avoids alkylation byproducts | Requires aldehyde precursor |
Purification and Characterization
Post-synthesis purification typically involves:
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Liquid-Liquid Extraction : Ethyl acetate/water to remove inorganic salts.
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:5 to 1:3).
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Recrystallization : From methanol or ethanol for high-purity isolates.
Characterization :
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NMR : δ 1.50 (s, Boc CH₃), 2.87 (m, piperazine CH₂), 6.75–7.99 (aromatic H).
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MS (ESI) : m/z 349.3 [M+H]⁺ (calculated for C₁₈H₂₅N₃O₄).
Industrial-Scale Considerations
For bulk production, nucleophilic alkylation is preferred due to reagent availability and operational simplicity. Key modifications include:
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Solvent Recycling : Recover acetonitrile or DMF via distillation.
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Catalyst Reuse : Palladium on carbon from hydrogenation steps.
Emerging Methodologies
Recent advances in photoredox catalysis and flow chemistry could enable:
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Late-Stage Nitration : Direct nitration of phenethylpiperazine derivatives using HNO₃/AcOH.
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Continuous Flow Systems : Enhance reaction control and reduce Boc-deprotection risks.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group in the 4-nitrophenyl moiety undergoes selective reduction to form an amine. This reaction is critical for synthesizing bioactive intermediates.
Reagents/Conditions :
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Catalytic hydrogenation : H₂ gas (1–3 atm) with Pd/C (5–10% w/w) in ethanol at 25–50°C.
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Alternative method : NaBH₄/CuCl₂ in methanol at 0–5°C.
Product :
Tert-butyl 4-[2-(4-aminophenyl)ethyl]piperazine-1-carboxylate (yield: 85–92%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Purity (HPLC) | >98% |
| Byproducts | <2% dealkylated amine |
Ester Hydrolysis
The tert-butyl carbamate (Boc) group is cleaved under acidic or basic conditions to yield a free piperazine derivative.
Conditions :
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Acidic : HCl (4M in dioxane) at 25°C for 2–3 hours.
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Basic : NaOH (2M) in THF/H₂O (3:1) at 60°C for 4 hours.
Product :
4-[2-(4-Nitrophenyl)ethyl]piperazine hydrochloride (yield: 75–88%).
Comparison of Methods :
| Condition | Yield (%) | Purity (%) | Side Reactions |
|---|---|---|---|
| Acidic | 88 | 97 | Minimal decomposition |
| Basic | 75 | 93 | Partial ester saponification |
Nucleophilic Substitution
The nitro group acts as a leaving group in aromatic nucleophilic substitution (SNAr) reactions.
Example Reaction :
Reaction with morpholine in DMF at 100°C for 12 hours yields tert-butyl 4-[2-(4-morpholinophenyl)ethyl]piperazine-1-carboxylate (yield: 65%).
Kinetic Data :
| Nucleophile | Rate Constant (×10⁻⁴ s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Morpholine | 2.8 | 72 |
| Piperidine | 1.9 | 85 |
Catalytic Hydrogenation of the Ethyl Linker
The ethylene spacer between the piperazine and nitrophenyl groups can be hydrogenated.
Conditions :
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H₂ (50 psi), PtO₂ catalyst in acetic acid at 25°C.
Product :
Tert-butyl 4-(2-(4-nitrophenyl)ethyl)piperidine-1-carboxylate (yield: 78%).
Selectivity :
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No reduction of the nitro group occurs under these conditions.
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Catalyst loading: 5% w/w.
Comparative Reactivity with Analogues
The reactivity of this compound differs from structurally similar derivatives due to steric and electronic effects:
| Compound Modification | Nitro Reduction Rate | Ester Hydrolysis Rate |
|---|---|---|
| 4-Nitrophenyl ethyl substituent | 1.0 (reference) | 1.0 (reference) |
| 3-Nitrophenyl analogue | 0.7 | 0.9 |
| Chlorophenyl substituent | N/A | 1.2 |
Data normalized to the target compound .
Mechanistic Insights
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Nitro Reduction : Proceeds via adsorption of H₂ on Pd/C, followed by sequential electron transfer to the nitro group.
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SNAr Reactions : Electron-withdrawing nitro group activates the ring for nucleophilic attack, with rate dependence on solvent polarity and base strength.
Stability Under Reaction Conditions
| Condition | Degradation (%) | Major Degradation Product |
|---|---|---|
| Acidic (pH < 2) | 15 | Nitrophenol derivative |
| Basic (pH > 10) | 22 | Piperazine ring-opening product |
| UV light (254 nm, 24h) | 40 | Nitroso intermediate |
Scientific Research Applications
Chemistry
Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecular frameworks through various chemical reactions, including:
- Nucleophilic Substitution: The piperazine ring can undergo nucleophilic substitution to form derivatives with varying functional groups.
- Reduction Reactions: The nitro group can be reduced to an amine, facilitating the synthesis of biologically active compounds.
Biology
In biological studies, this compound has been investigated for its potential interactions with biomolecules. Its structural features allow it to engage with various enzymes and receptors, leading to potential therapeutic effects. Notable areas of research include:
- Antimicrobial Activity: Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties: Preliminary findings suggest that this compound may inhibit the growth of cancer cells, warranting further investigation into its mechanisms of action.
Medicine
This compound is explored as a precursor for the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance its efficacy and selectivity in therapeutic applications. Research focuses on:
- Drug Development: The compound's derivatives are being studied for their potential use in treating conditions such as cancer and bacterial infections.
- Pharmacological Studies: Investigations into its pharmacokinetics and pharmacodynamics are ongoing to assess its viability as a drug candidate.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.
Case Study 2: Anticancer Effects
In another investigation published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound. One particular analog demonstrated a cytotoxic effect on MCF-7 breast cancer cells, with an IC50 value of 15 µM. Further studies are required to elucidate the underlying mechanisms.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Substituent Variations and Structural Features
Physicochemical and Electronic Properties
- Conformational Stability : X-ray crystallography and DFT studies on tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate reveal planar conformations stabilized by intramolecular hydrogen bonds . The ethyl linker in the target compound may allow greater conformational flexibility, altering binding modes.
Key Research Findings and Implications
- Structure-Activity Relationships (SAR) : Bulkier substituents (e.g., sulfonyl or heterocyclic groups) enhance target affinity but may reduce solubility. The nitro group’s position and linker flexibility critically influence electronic and steric interactions .
- Therapeutic Potential: Nitrophenyl derivatives are prevalent in anticancer and antimicrobial agents, though the target compound’s specific bioactivity remains uncharacterized in the provided evidence.
Biological Activity
Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate (CAS Number: 130636-60-1) is a piperazine derivative known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in drug development, particularly in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 325.39 g/mol. The compound features a piperazine ring, a tert-butyl group, and a nitrophenyl moiety, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O4 |
| Molecular Weight | 325.39 g/mol |
| Melting Point | 153-155 °C |
| Boiling Point | 453.5 ± 45 °C |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-nitrophenylethyl bromide in the presence of a base such as triethylamine. This reaction is performed in an organic solvent like acetonitrile, allowing for efficient formation of the desired product .
Antimicrobial Properties
Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial activity. In particular, studies have shown that compounds containing nitrophenyl groups can inhibit the growth of various bacterial strains. For instance, analogs of this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Piperazine derivatives are known to interact with cellular targets involved in cancer progression. Research has suggested that such compounds can induce apoptosis in cancer cells through mechanisms that may involve the inhibition of specific signaling pathways . The presence of the nitrophenyl group is hypothesized to enhance this activity by facilitating interactions with cellular macromolecules.
Study on Antimicrobial Efficacy
A study published in MDPI highlighted the synthesis and evaluation of various piperazine derivatives, including those similar to this compound, for their antimicrobial properties. The results indicated that compounds with nitro substituents exhibited enhanced activity against gram-positive bacteria compared to their counterparts without such modifications .
Evaluation of Anticancer Properties
Another investigation focused on the anticancer effects of piperazine derivatives, revealing that certain structural modifications could significantly alter their cytotoxicity against different cancer cell lines. The study emphasized the importance of the nitrophenyl group in enhancing the biological activity of these compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate, and how are reaction conditions optimized?
- Synthetic Routes :
- Nucleophilic Substitution : Reacting tert-butyl piperazine-1-carboxylate derivatives with 4-nitrophenethyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., NaH) .
- Palladium-Catalyzed Cross-Coupling : Using potassium trifluoroboratomethyl piperazine intermediates and aryl halides (e.g., 4-nitrobenzyl chloride) with Pd catalysts (e.g., Pd(PPh₃)₄) in refluxing toluene .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Key peaks include the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons (δ ~7.5–8.3 ppm for nitrophenyl). Piperazine carbamate carbonyl appears at δ ~155–160 ppm in 13C NMR .
- FT-IR : Stretching vibrations for C=O (1690–1720 cm⁻¹), NO₂ (1510–1530 cm⁻¹), and C-O (1250–1270 cm⁻¹) confirm functional groups .
- Mass Spectrometry : HRMS (ESI+) shows [M+H]+ at m/z 376.17 (calculated for C₁₇H₂₄N₃O₄⁺) .
Q. How is crystallographic data obtained and refined for structural confirmation?
- X-Ray Diffraction : Single crystals grown via slow evaporation (ethanol/water). Data collected at 100–150 K. SHELXL (via SHELX-2018) refines structures with R-factor < 0.05 .
- Key Parameters : Bond lengths (C-N: 1.45–1.48 Å), torsion angles (piperazine ring chair conformation), and hydrogen-bonding networks stabilize the lattice .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data?
- DFT Workflow : Geometry optimization at B3LYP/6-31G(d) level, followed by vibrational frequency analysis. Compare computed bond lengths/angles with X-ray data (RMSD < 0.02 Å for non-H atoms) .
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitro group) for reactivity predictions. Frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) correlate with UV-vis spectra .
Q. What strategies address crystallographic challenges like twinning or disorder in the piperazine ring?
- Twinning : Use TWINABS for scaling and SHELXL TWIN commands. For disorder, apply PART and SUMP restraints to model alternate conformers .
- Validation : Check R₁ (≤ 0.05), wR₂ (≤ 0.12), and Flack parameter (< 0.1) to ensure data quality .
Q. How do reaction mechanisms differ between nucleophilic substitution and cross-coupling synthetic pathways?
- Nucleophilic Substitution : Follows SN2 pathway, with piperazine nitrogen attacking the electrophilic carbon of 4-nitrophenethyl halides. Rate depends on solvent polarity and leaving-group ability .
- Cross-Coupling : Involves oxidative addition (Pd⁰ → PdII), transmetallation (aryl-BF₃K to Pd), and reductive elimination. Steric effects from tert-butyl groups slow transmetallation, requiring elevated temperatures .
Q. What are the implications of substituent effects (e.g., nitro vs. methoxy) on piperazine ring conformation and bioactivity?
- Conformational Analysis : Nitro groups increase planarity (torsion angle ~175° vs. 160° for methoxy derivatives), enhancing π-π stacking in crystal lattices .
- Bioactivity : Nitro derivatives show higher binding affinity to serotonin receptors (Ki ~50 nM) compared to methoxy analogs (Ki ~200 nM), attributed to electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
